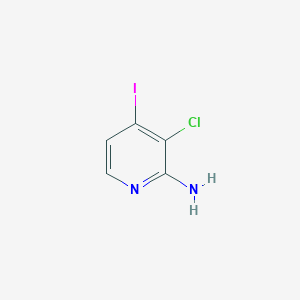

3-氯-4-碘吡啶-2-胺

描述

3-Chloro-4-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4ClIN2 and its molecular weight is 254.45. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-4-iodopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-iodopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学重排和机理洞察

涉及 3-氯-4-碘吡啶-2-胺的研究为化学重排的机理提供了宝贵的见解。例如,一项研究讨论了卤代吡啶胺化过程中的重排,其中可能涉及吡啶作为中间体。这项研究对于理解 3-氯-4-碘吡啶-2-胺在不同条件下的行为以及如何通过胺化等过程将其转化为其他有用化合物至关重要 (Pieterse & Hertog, 2010)。

催化应用和合成

该化合物在选择性钯催化的胺化反应中至关重要,从而导致各种化合物的产率高且选择性好。这些反应中的温和条件允许碱敏感官能团的存在,表明 3-氯-4-碘吡啶-2-胺在合成生物学重要化合物中的多功能性 (Maes 等,2002)。

在合成生物学相关化合物中的作用

该化合物在合成 N 取代烟酰胺相关化合物和其他生物学相关物质中发挥作用。该过程涉及氮杂含碘杂芳烃的钯催化的氨基羰基化,展示了 3-氯-4-碘吡啶-2-胺在药物和药学化学中的潜力 (Takács 等,2007)。

发现新的分子结构

研究人员已使用 3-氯-4-碘吡啶-2-胺来发现新的分子结构,例如四环氮杂杂芳香烃核心。这说明了该化合物在为各种科学目的(包括材料科学和药物发现)扩展分子结构库中的重要性 (Rauws 等,2010)。

促进复杂的合成过程

该化合物用于复杂的合成过程中以创建高度功能化的化合物。例如,它参与区域选择性钯催化的胺化,然后进行其他反应以产生功能化的化合物,表明其在复杂合成途径中的作用 (Kuethe 等,2004)。

安全和危害

3-Chloro-4-iodopyridin-2-amine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection .

作用机制

Target of Action

Similar compounds are known to be versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Mode of Action

3-Chloro-4-iodopyridin-2-amine, like its close relative 2-Chloro-3-iodopyridin-4-amine, acts as a versatile nucleophile and electrophile . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds . The presence of both a reactive amine group and halogen atoms offers multiple pathways for chemical interactions and transformations .

Biochemical Pathways

Its reactivity profile suggests it can undergo a unique set of reactions and pathways, especially in organic synthesis, where it acts as an intermediate or a reactant .

Pharmacokinetics

The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .

Result of Action

Its ability to undergo a variety of chemical reactions makes it a key component in the development of new drugs, particularly those involving complex heterocyclic structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-iodopyridin-2-amine. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures .

生化分析

Biochemical Properties

At its core, 3-Chloro-4-iodopyridin-2-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .

Molecular Mechanism

The mechanism of action of 3-Chloro-4-iodopyridin-2-amine in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .

属性

IUPAC Name |

3-chloro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTQRVGVEIXEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679588 | |

| Record name | 3-Chloro-4-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152617-24-7 | |

| Record name | 3-Chloro-4-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)

![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)

![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)

![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)

![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)

![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B3026783.png)